1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 1,2,5-thiadiazole-3-yl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The piperazine ring provides additional flexibility and can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-(Furan-3-carbonyl)-4-(1,3,4-thiadiazol-2-yl)piperazine
- 1-(Furan-3-carbonyl)-4-(1,2,4-triazol-3-yl)piperazine
Uniqueness: 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the specific positioning of the furan and thiadiazole rings, which can influence its reactivity and binding properties. The combination of these rings with the piperazine moiety provides a versatile scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
furan-3-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-11(9-1-6-17-8-9)15-4-2-14(3-5-15)10-7-12-18-13-10/h1,6-8H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORLLOJGLZMHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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